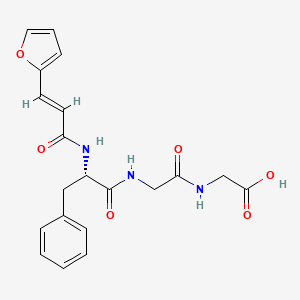
Fapgg
Übersicht
Beschreibung
Homogeneous Escherichia coli FPG Protein The FPG protein from Escherichia coli is a DNA glycosylase involved in the repair of DNA by excising damaged purines and nicking DNA at apurinic/apyrimidinic (AP) sites. The fpg gene, which encodes for this protein, was overexpressed to study the physical and catalytic properties of the FPG protein. The protein functions as a monomer with a molecular weight of 31 kDa and an isoelectric point of 8.5. It contains a tightly bound metal ion, identified as zinc, which is crucial for its activity .
Structural Characterisation of FabG from Yersinia pestis FabG is an enzyme that plays
Wissenschaftliche Forschungsanwendungen
DNA Repair Mechanisms
- Formamidopyrimidine-DNA Glycosylase (Fpg) and FapydG Lesion Recognition :
- Fpg is a DNA repair enzyme excising oxidized purines like 8-oxoG and FapyG from damaged DNA. The crystal structure of Fpg bound to carbocyclic FapydG-containing DNA reveals Fpg stabilizes the nucleoside into an extrahelical conformation, showing significant differences in recognition modes of 8-oxodG and FapydG, which offers insights into Fpg substrate specificity (Coste et al., 2004).
Construction and Building Materials
- Fly Ash Phosphoric Acid-Based Geopolymer (FAPG) Properties :
- FA phosphoric acid-based geopolymer (FAPG) is made from low-calcium fly ash and phosphoric acid. The study explores its mechanical and microscopic properties, indicating FAPG's potential as a construction material (Pu et al., 2021).
Biochemical Applications
- Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity Measurement Using FAPGG :
- A sensitive, extraction-free HPLC method using FAPGG as a substrate
Automated Fpg-Based FADU Method for Oxidative DNA Lesions Detection :
- This study presents an automated formamidopyrimidine glycosylase (Fpg)-based method to detect oxidative lesions in DNA. This method, utilizing Fpg, can analyze the potential of compounds to induce DNA strand breaks and oxidative lesions, as well as screen DNA-protective effects of antioxidant substances (Müller et al., 2013).
Fatty Acid Synthase (FAS) Research and Molecular Cloning :
- Fatty acid synthase (FAS) was purified from a human hepatoma cell line, and its cDNA was cloned. This research contributes to the understanding of FAS's role in human physiology and potentially in medical applications (Jayakumar et al., 1995).
Evolvable Hardware Using Field Programmable Gate Arrays (FPGAs) :
- The use of FPGAs as hardware accelerators in genetic algorithm applications, particularly for image processing optimization problems, is explored. This research provides insights into the potential of FPGAs in advanced computational applications (Porter et al., 1999).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c24-17(9-8-15-7-4-10-29-15)23-16(11-14-5-2-1-3-6-14)20(28)22-12-18(25)21-13-19(26)27/h1-10,16H,11-13H2,(H,21,25)(H,22,28)(H,23,24)(H,26,27)/b9-8+/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZKMDMBBMJLI-FDMDGMSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fapgg | |
CAS RN |
64967-39-1 | |
| Record name | 2-Furanacryloyl-phenylalanyl-glycyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064967391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



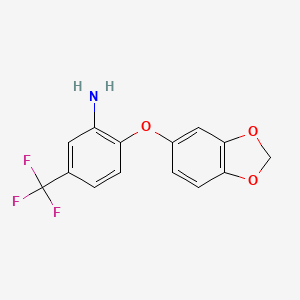

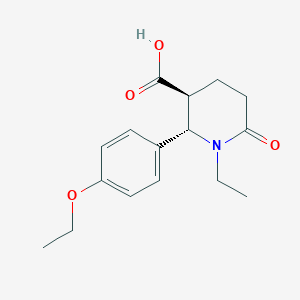

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)
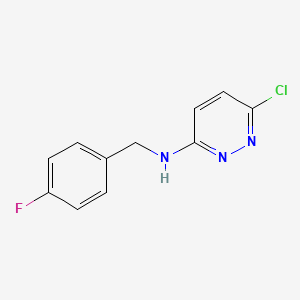
![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)
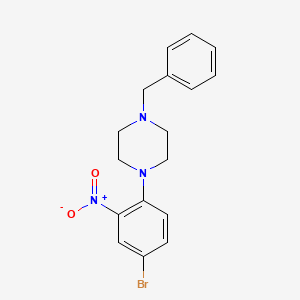
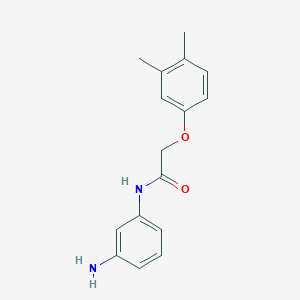
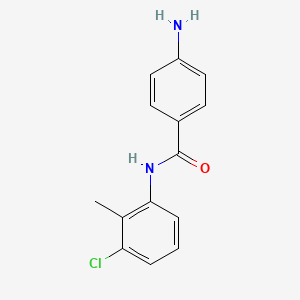
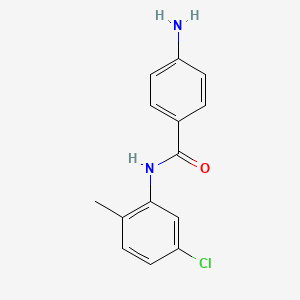
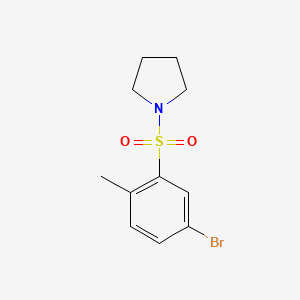
![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)